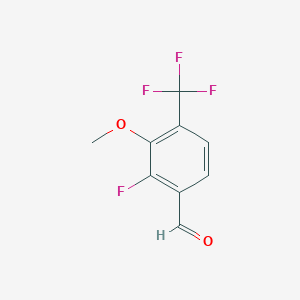

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde

Description

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2. It is a fluorinated benzaldehyde derivative, characterized by the presence of fluoro, methoxy, and trifluoromethyl groups attached to the benzene ring.

Properties

IUPAC Name |

2-fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8-6(9(11,12)13)3-2-5(4-14)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNLJRNFRLJHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as iron fluoride and solvents like acetonitrile and ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The fluoro, methoxy, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Oxidation: 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde

- 4-(Trifluoromethoxy)benzaldehyde

- 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Uniqueness

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various synthetic applications .

Biological Activity

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development. This article discusses the biological activity of this compound, including its antimicrobial, neuroprotective, and anticancer properties, supported by relevant case studies and data.

Molecular Formula : C9H6F4O2

Molecular Weight : 222.14 g/mol

IUPAC Name : this compound

Canonical SMILES : COC1=C(C(=CC(=C1)C(F)(F)F)F)C=O

Biological Activities Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylbenzaldehyde possess significant antibacterial and antifungal properties. The trifluoromethyl group is linked to enhanced potency against various pathogens.

- Neuroprotective Effects : This compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The trifluoromethyl group enhances binding affinity to biological targets due to its electron-withdrawing properties, stabilizing interactions with receptor sites or active sites of enzymes.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways involved in cell proliferation and apoptosis, suggesting that this compound could modulate key pathways in cancer biology.

- Inhibition of Enzymatic Activity : The ability to inhibit AChE and BuChE suggests a mechanism where the compound interferes with neurotransmitter breakdown, potentially increasing acetylcholine levels beneficial for treating neurodegenerative conditions.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various benzaldehyde derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 100 µg/mL.

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, this compound was evaluated for its effects on neuronal cell lines subjected to oxidative stress. The compound demonstrated a protective effect by reducing apoptosis markers and enhancing cell viability compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria |

| Neuroprotective | Reduced apoptosis markers; enhanced cell viability |

| Anticancer | IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.